(S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
CAS No.: 138871-58-6
Cat. No.: VC21292685
Molecular Formula: C26H33NO4Si
Molecular Weight: 451.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138871-58-6 |
|---|---|
| Molecular Formula | C26H33NO4Si |
| Molecular Weight | 451.6 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxo-2H-pyrrole-1-carboxylate |
| Standard InChI | InChI=1S/C26H33NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-18,20H,19H2,1-6H3/t20-/m0/s1 |
| Standard InChI Key | MCSURGVHGROPIV-FQEVSTJZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H](C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
| SMILES | CC(C)(C)OC(=O)N1C(C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Introduction
(S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a complex organic compound used in various chemical syntheses. It is characterized by its specific stereochemistry and functional groups, which make it a valuable intermediate in organic chemistry.
Synthesis and Applications
The synthesis of this compound typically involves the protection of a pyrrole ring with a tert-butyldiphenylsilyl group, followed by the introduction of a tert-butyl ester. This process is crucial for maintaining the integrity of the pyrrole ring during subsequent reactions.
Applications:
-
Organic Synthesis: It serves as an intermediate in the synthesis of complex molecules, particularly those containing pyrrole rings.
-
Pharmaceutical Research: Compounds with similar structures are explored for their potential biological activities.
Chemical and Physical Data
| Property | Description |
|---|---|
| Molecular Formula | C26H33NO4Si |
| Molecular Weight | Approximately 453 g/mol |
| CAS Number | 176966-78-2 |
| Synonyms | tert-butyl (2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxo-2H-pyrrole-1-carboxylate |
| Chemical Structure | Features a pyrrole ring with a tert-butyldiphenylsilyloxy group and a tert-butyl ester |
Suppliers and Availability
This compound is available from various chemical suppliers, including Parchem, which provides detailed product specifications and safety data sheets (SDS) for handling and storage.
Research Findings
Research on this compound is focused on its role as an intermediate in organic synthesis. Its unique structure allows for selective protection and modification of functional groups, making it valuable in the synthesis of complex molecules.
Safety and Handling
-
Storage Conditions: Should be stored in an inert atmosphere at 2-8°C.
-
Hazard Statements: H302, H315, H319, H335.
-
Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338.
Handling requires appropriate protective equipment and adherence to safety protocols to minimize exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume